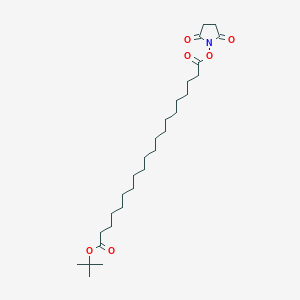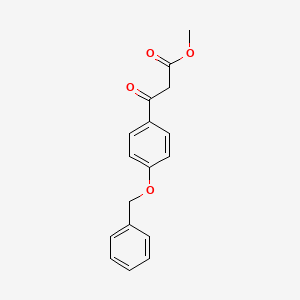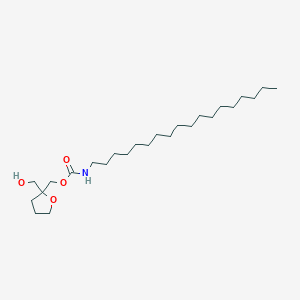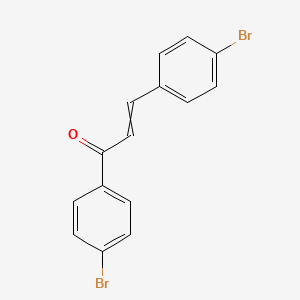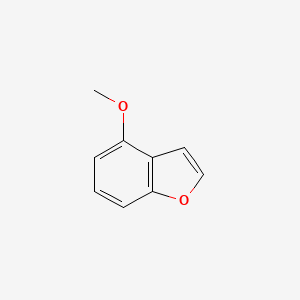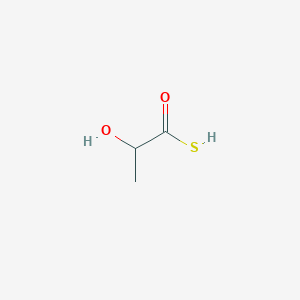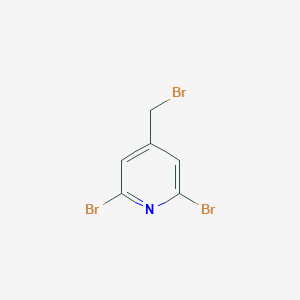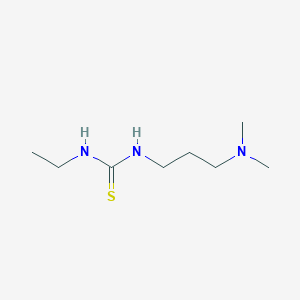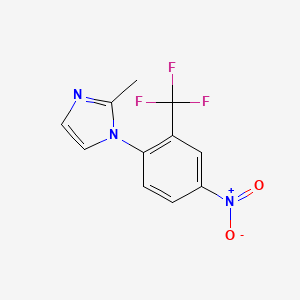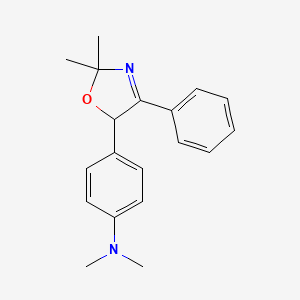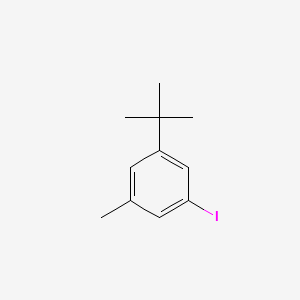
1-(tert-Butyl)-3-iodo-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-3-iodo-5-methylbenzene is an organic compound with the molecular formula C11H15I It consists of a benzene ring substituted with a tert-butyl group, an iodine atom, and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl)-3-iodo-5-methylbenzene typically involves the iodination of 1-tert-Butyl-3,5-dimethylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a catalyst such as iodine monochloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(tert-Butyl)-3-iodo-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-3-iodo-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(tert-Butyl)-3-iodo-5-methylbenzene exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This makes the compound a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl)-3-iodo-5-methylbenzene can be compared with other similar compounds such as:
1-tert-Butyl-3,5-dimethylbenzene: Lacks the iodine substituent and has different reactivity and applications.
1-tert-Butyl-4-iodobenzene: Has the iodine atom in a different position, leading to variations in chemical behavior and applications.
1-tert-Butyl-3-iodo-5-methoxymethylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H15I |
|---|---|
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
1-tert-butyl-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C11H15I/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3 |
InChI-Schlüssel |
MRUDJOSURZNYSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)I)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


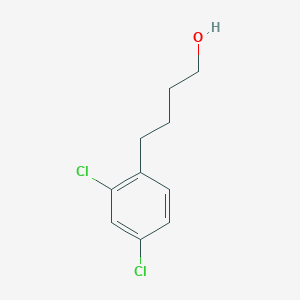
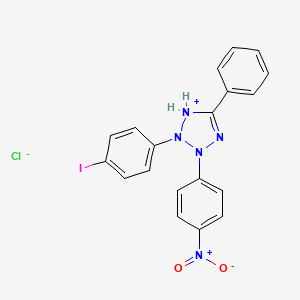
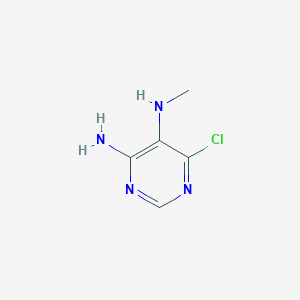
![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)
